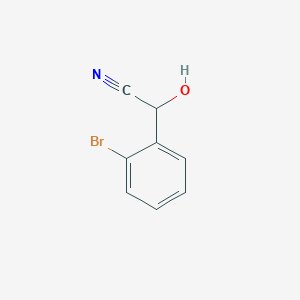

2-(2-Bromophenyl)-2-hydroxyacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJDHOPCQJHYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Approaches for 2 2 Bromophenyl 2 Hydroxyacetonitrile

Elaborated Direct Cyanohydrin Formation Methodologies

Direct cyanohydrin formation stands as the most straightforward and widely utilized method for preparing 2-(2-Bromophenyl)-2-hydroxyacetonitrile. This process is fundamentally a nucleophilic addition to the carbonyl group of 2-bromobenzaldehyde (B122850).

The formation of this compound begins with the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. chemguide.co.uk This reaction, which converts the sp² hybridized carbonyl carbon to an sp³ hybridized carbon, results in a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of this intermediate yields the final cyanohydrin product. libretexts.org The reaction is reversible and typically requires a basic catalyst to generate the cyanide nucleophile from its precursor. ncert.nic.inlibretexts.org

While hydrogen cyanide (HCN) is a traditional cyanide source, its high toxicity and volatility have prompted the use of more advanced and safer alternatives. libretexts.orgthieme-connect.de These include:

Alkali Metal Cyanides (NaCN, KCN): These salts are common and effective sources of the cyanide ion. nih.govresearchgate.net They are often used in aqueous solutions or in conjunction with a phase-transfer catalyst. The reaction can be initiated by adding the aldehyde to an acidified aqueous solution of potassium cyanide. researchgate.net For instance, reacting an aldehyde with sodium cyanide and acetic acid can produce the corresponding cyanohydrin. google.com

Trimethylsilyl (B98337) Cyanide (TMSCN): This reagent is a versatile and widely used cyanide source for the formation of cyanohydrins, particularly for producing silyl-protected cyanohydrins. organic-chemistry.org The reaction of an aldehyde like 2-bromobenzaldehyde with TMSCN can be catalyzed by various agents to yield the O-silylated cyanohydrin. researchgate.net This protected form is often more stable and can prevent side reactions like benzoin (B196080) condensation. researchgate.net The direct use of TMSCN often leads to the formation of cyanohydrin trimethylsilyl ethers. organic-chemistry.org

Acetone (B3395972) Cyanohydrin: This compound can serve as a safer alternative to HCN, acting as a cyanide donor in transcyanation reactions.

The choice of cyanide source is crucial and can significantly influence the reaction conditions, work-up procedure, and the stability of the final product. thieme-connect.de

Catalysis plays a pivotal role in modern synthetic chemistry, enabling efficient and selective formation of cyanohydrins. For the synthesis of this compound, various catalytic systems, including biocatalytic, organocatalytic, and metal-based approaches, can be employed to enhance reaction rates and control stereochemistry.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible decomposition of cyanohydrins. pnas.orgebi.ac.uk In synthetic applications, their reverse activity is exploited for the enantioselective production of cyanohydrins from aldehydes or ketones and a cyanide source. pnas.orgscispace.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions, often without the need for organic solvents. pnas.org

HNLs are classified based on their stereoselectivity, producing either (R)- or (S)-cyanohydrins. rsc.org For example, HNLs from Hevea brasiliensis and Manihot esculenta are known to catalyze the addition of HCN to a range of aromatic and aliphatic aldehydes. ebi.ac.uk The use of an appropriate HNL could, therefore, facilitate the asymmetric synthesis of either (R)- or (S)-2-(2-Bromophenyl)-2-hydroxyacetonitrile from 2-bromobenzaldehyde. The enzymatic reaction's efficiency is dependent on factors such as pH, temperature, and the solvent system, with many HNLs showing optimal activity in a biphasic system or at a specific pH. pnas.orgscispace.com

Table 1: Examples of Hydroxynitrile Lyase (HNL) Characteristics

| Enzyme Source | Stereoselectivity | Suitable Substrates |

|---|---|---|

| Hevea brasiliensis (Rubber Tree) | (S)-selective | Aromatic, aliphatic, and heterocyclic aldehydes |

| Manihot esculenta (Cassava) | (S)-selective | Aromatic, aliphatic aldehydes, and methyl ketones |

| Prunus amygdalus (Bitter Almond) | (R)-selective | Aromatic aldehydes |

This table presents general characteristics of HNLs that could be applicable to the synthesis of the target compound.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. frontiersin.org For cyanohydrin formation, various organocatalysts have been developed to promote the addition of cyanide sources to carbonyl compounds. chemguide.co.uk

N-heterocyclic carbenes (NHCs), for example, have proven to be highly effective in activating TMSCN for the cyanosilylation of aldehydes and ketones, leading to excellent yields of the corresponding silylated cyanohydrins under mild conditions. organic-chemistry.org The development of confined organocatalysts has enabled highly enantioselective cyanosilylation of even challenging small ketones, demonstrating that chemical catalysts can rival the selectivity of enzymes. nih.gov These strategies could be effectively applied to the enantioselective synthesis of O-silylated this compound.

Chiral metal complexes are widely used as catalysts for asymmetric transformations, including the synthesis of cyanohydrins. nih.govresearchgate.net These catalysts can achieve high levels of enantioselectivity in the addition of cyanide to aldehydes. ncert.nic.in

Various metal-based systems have been reported:

Titanium Complexes: Bimetallic titanium complexes, such as [(salen)TiO]₂, can catalyze the asymmetric addition of cyanide sources to aldehydes, yielding cyanohydrins with high enantiomeric excesses. organic-chemistry.org

Ruthenium Complexes: Chiral ruthenium/lithium bimetallic complexes have been shown to be efficient catalysts for the asymmetric addition of hydrogen cyanide to a range of aromatic aldehydes. thieme-connect.de

Lithium Complexes: Chiral lithium binaphtholate complexes have been successfully used for the highly enantioselective synthesis of cyanohydrins from aromatic aldehydes. organic-chemistry.org

These catalytic systems operate through the coordination of the aldehyde to the chiral metal center, which facilitates a stereoselective attack by the cyanide nucleophile. The development of such catalysts is a key area of research for producing enantiomerically pure intermediates like this compound.

The successful synthesis of this compound via direct cyanohydrin formation is highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, temperature, pH, and the nature of the catalyst and cyanide source. researchgate.net

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. For instance, in the cyanation of benzaldehyde (B42025), acetonitrile (B52724) (CH₃CN) was found to be a superior solvent compared to others when using NaCN and a cation exchange resin. orientjchem.org In other systems, solvents like dimethyl sulfoxide (B87167) (DMSO) are used. researchgate.net The solvent can influence the solubility of reagents and the stability of intermediates.

Temperature: Cyanohydrin formation is often conducted at low to ambient temperatures (e.g., 0 to 25 °C) to control the exothermic reaction and minimize side reactions. google.com

pH/Catalyst: The reaction is typically catalyzed by a base, which generates the nucleophilic cyanide ion from HCN or other sources. ncert.nic.inlibretexts.org However, an acidic environment can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk An optimal pH (often between 4 and 5) is experimentally determined to balance the availability of the cyanide nucleophile with the activation of the aldehyde. chemguide.co.uk

Reaction Stability: To improve the stability of the cyanohydrin product and prevent competing reactions such as benzoin condensation, the cyanohydrin can be generated in situ as a protected silyl (B83357) ether using TMSCN. researchgate.net Extensive optimization of parameters such as the base, solvent, and light conditions (in photoredox reactions) can lead to high product yields. researchgate.net

Table 2: General Parameters for Optimization of Cyanohydrin Synthesis

| Parameter | Conditions/Reagents | Purpose/Effect | Citation |

|---|---|---|---|

| Cyanide Source | KCN, NaCN, TMSCN | Provides the nucleophilic cyanide ion. TMSCN offers in situ protection. | researchgate.netorientjchem.org |

| Solvent | Acetonitrile, DMSO, Diethyl ether | Affects reagent solubility, reaction rate, and stability of intermediates. | researchgate.netresearchgate.netorientjchem.org |

| Catalyst | Base (e.g., CsOH·H₂O), Lewis Acid, Enzyme, Organocatalyst | Increases reaction rate, can provide stereoselectivity. | ncert.nic.inlibretexts.orgresearchgate.net |

| Temperature | 0 - 35 °C | Controls reaction rate and minimizes side reactions. | google.compnas.org |

| pH | 4 - 5 (for HCN addition) | Balances activation of the carbonyl group and availability of the cyanide nucleophile. | chemguide.co.uk |

Catalytic Systems in Cyanohydrin Synthesis

Multi-Step Synthetic Routes to this compound from Precursors

Multi-step synthesis provides a planned pathway to complex molecules from simpler, commercially available starting materials. msu.edu The construction of this compound is typically achieved through the strategic transformation of suitable precursors.

The most direct and common precursor for the synthesis of this compound is the aromatic aldehyde, 2-bromobenzaldehyde. The core transformation involves the addition of a cyanide nucleophile to the carbonyl group of the aldehyde. This reaction, known as hydrocyanation, can be accomplished using various cyanide sources.

A traditional method involves the use of hydrogen cyanide (HCN) itself, often in the presence of a base to generate the cyanide anion (CN⁻), which acts as the active nucleophile. However, due to the extreme toxicity and volatility of HCN, alternative and safer cyanide-donating reagents are now preferred. Trimethylsilyl cyanide (TMSCN) is a widely used substitute. organic-chemistry.org The reaction of 2-bromobenzaldehyde with TMSCN, typically catalyzed by a Lewis acid, yields the corresponding trimethylsilyl-protected cyanohydrin. Subsequent hydrolysis of the silyl ether furnishes the target this compound.

Another approach involves the use of alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in a biphasic system or with a phase-transfer catalyst to facilitate the reaction. organic-chemistry.org For instance, acylals derived from aromatic aldehydes can be converted to cyanohydrin esters using KCN in dimethyl sulfoxide (DMSO). organic-chemistry.org

The transformation of benzyl (B1604629) alcohols to hydroxyphenylacetonitriles is also a documented route. google.com This process involves reacting a substituted benzyl alcohol with hydrogen cyanide, which can be generated in situ from alkali metal salts, in a solvent like DMSO at elevated temperatures. google.com This method could be adapted for the synthesis of this compound from 2-bromobenzyl alcohol.

| Precursor Type | Specific Precursor Example | Reagent(s) | Product | Key Features |

|---|---|---|---|---|

| Aromatic Aldehyde | 2-Bromobenzaldehyde | TMSCN, Lewis Acid Catalyst | 2-(2-Bromophenyl)-2-(trimethylsilyloxy)acetonitrile | Mild conditions, high yield, forms protected cyanohydrin. organic-chemistry.org |

| Aromatic Aldehyde | 2-Bromobenzaldehyde | KCN or NaCN | This compound | Classic method, requires careful handling of cyanide salts. organic-chemistry.org |

| Aromatic Benzyl Alcohol | 2-Bromobenzyl alcohol | HCN (or in situ generation), DMSO | This compound | Direct conversion of alcohol to cyanohydrin at high temperature. google.com |

Functional group interconversion (FGI) is a key strategy in multi-step synthesis where one functional group is converted into another to facilitate subsequent reactions or to arrive at the final target structure. imperial.ac.ukscribd.com In the context of synthesizing this compound, FGI can be employed to introduce the required hydroxyl and nitrile groups onto a pre-existing 2-bromophenyl scaffold.

One possible FGI strategy could begin with 2-bromomandelic acid. The carboxylic acid group can be converted to an amide, which can then be dehydrated to yield the nitrile. This sequence involves:

Amidation: Conversion of the carboxylic acid to a primary amide (e.g., using thionyl chloride followed by ammonia).

Dehydration: Removal of water from the primary amide to form the nitrile group (e.g., using dehydrating agents like phosphorus oxychloride or trifluoroacetic anhydride).

Alternatively, a reduction-oxidation sequence can be envisioned. For example, reduction of the nitrile group in a related compound could yield an amine, which might be part of a different synthetic pathway. imperial.ac.uk Conversely, the oxidation of a primary alcohol can yield an aldehyde, which is the immediate precursor for cyanohydrin formation. slideshare.net If one were to start with 2-(2-bromophenyl)ethanol, it could be oxidized to 2-bromophenylacetaldehyde. However, this aliphatic aldehyde would then require hydroxylation at the alpha position alongside cyanation, a more complex transformation.

A more direct FGI involves the conversion of other halides. For instance, the Finkelstein reaction allows for the conversion of alkyl chlorides to bromides or iodides, a principle that underscores the interchangeability of leaving groups in nucleophilic substitution reactions. vanderbilt.edu While not directly forming the cyanohydrin, such strategies are fundamental in preparing the optimal precursors for the key bond-forming steps. vanderbilt.eduub.edu

| Starting Material | Intermediate Step(s) | Target Functional Group | Reagents for Key Step |

|---|---|---|---|

| Carboxylic Acid (e.g., 2-Bromomandelic acid) | Amidation to form primary amide | Nitrile | Dehydrating agent (e.g., POCl₃, SOCl₂) |

| Primary Alcohol (e.g., 2-Bromobenzyl alcohol) | Oxidation | Aldehyde | PCC, DMP msu.edu |

| Nitrile | Reduction | Primary Amine | LiAlH₄, H₂/Catalyst imperial.ac.uk |

Asymmetric Synthetic Methodologies for Enantiomerically Enriched this compound

For many applications, particularly in pharmaceuticals, it is crucial to produce a single enantiomer of a chiral molecule. google.com Since this compound is chiral, asymmetric synthesis is required to obtain enantiomerically enriched or pure forms.

The enantioselective addition of a cyanide source to an aldehyde is the most direct method for producing chiral cyanohydrins. diva-portal.orgd-nb.info This has been an area of intense research, leading to the development of numerous chiral catalysts. diva-portal.org

Metal-Based Catalysts: A significant portion of chiral catalysts for this transformation are metal complexes. diva-portal.org Titanium-based catalysts, particularly those using Salen ligands, have been shown to be highly effective. For example, a bimetallic titanium complex, [(salen)TiO]₂, catalyzes the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org Chiral lithium binaphtholate aqua or alcohol complexes have also been developed for the highly enantioselective synthesis of cyanohydrins from aromatic aldehydes. organic-chemistry.org

Organocatalysts: In addition to metal-based systems, organocatalysts have emerged as powerful tools. These are small, chiral organic molecules that can catalyze reactions with high enantioselectivity. Cyclic dipeptides were among the early promising catalysts for the enantioselective addition of HCN to aldehydes. d-nb.info More recently, chiral thiourea (B124793) derivatives have been shown to promote the highly enantioselective cyanosilylation of ketones and aldehydes. organic-chemistry.org These catalysts often work through a dual-activation mechanism, where the thiourea moiety activates the electrophile (the aldehyde) and a basic site on the catalyst activates the nucleophile (the cyanide source). organic-chemistry.org

Diastereoselective Approaches: When a chiral center already exists in the aldehyde substrate, the addition of a cyanide group can lead to the formation of diastereomers. Diastereoselective cyanohydrin formation aims to control which diastereomer is formed preferentially. acs.org For instance, the reaction of α-alkoxy aldehydes with cyanide sources in the presence of a Lewis acid like MgBr₂·OEt₂ can produce syn-cyanohydrins with high diastereoselectivity. acs.orgnih.gov While 2-bromobenzaldehyde is not an α-alkoxy aldehyde, this principle can be applied by using a chiral auxiliary attached to the aldehyde, which would direct the stereochemical outcome of the cyanide addition.

Chemo-Enzymatic Cascade Approaches: Cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. rsc.org Chemo-enzymatic cascades combine the selectivity of enzymes with the versatility of chemical catalysis. nih.govmdpi.com

A powerful chemo-enzymatic approach for the synthesis of enantiomerically pure cyanohydrins involves the use of enzymes called hydroxynitrile lyases (HNLs). d-nb.inforsc.org These enzymes catalyze the reversible addition of HCN to aldehydes. google.comd-nb.info Depending on the source, HNLs can produce either the (R)- or (S)-enantiomer of the cyanohydrin with very high enantiomeric excess. rsc.orgresearchgate.net

| Approach | Catalyst/Enzyme Type | Example | Outcome | Reference |

|---|---|---|---|---|

| Chiral Metal Catalysis | Titanium-Salen Complex | [(salen)TiO]₂ | Enantioselective formation of cyanohydrin carbonates | organic-chemistry.org |

| Organocatalysis | Chiral Thiourea | Amino thiourea derivatives | Enantioselective cyanosilylation of aldehydes | organic-chemistry.org |

| Enzymatic Synthesis | Hydroxynitrile Lyase (HNL) | (S)-HNL from Manihot esculenta | (S)-cyanohydrins with high enantiomeric excess (>97%) | researchgate.net |

| Chemo-Enzymatic Cascade | Chemical Synthesis + HNL | Synthesis of aldehyde followed by enzymatic hydrocyanation | Streamlined production of enantiopure cyanohydrin | nih.govbeilstein-journals.org |

Advanced Mechanistic Investigations of Formation and Transformation Pathways of 2 2 Bromophenyl 2 Hydroxyacetonitrile

Elucidation of Reaction Mechanisms for Cyanohydrin Formation

The synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile from 2-bromobenzaldehyde (B122850) and a cyanide source is a classic example of nucleophilic addition to a carbonyl group. The mechanism is reversible and can be catalyzed by either acid or base, although base catalysis is more common and generally more efficient. chemistrysteps.com

Detailed Analysis of Nucleophilic Attack and Proton Transfer Processes

The formation of the cyanohydrin proceeds via a two-step mechanism involving a nucleophilic attack followed by a proton transfer. commonorganicchemistry.com

Step 1: Nucleophilic Attack of the Cyanide Ion. The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The cyanide ion is a potent nucleophile, and this step results in the formation of a new carbon-carbon bond. The pi electrons of the carbonyl double bond are displaced onto the oxygen atom, creating a tetrahedral alkoxide intermediate, specifically the 2-(2-bromophenyl)-2-cyanoethoxide ion. commonorganicchemistry.com For this step to occur efficiently, a source of free cyanide ions is necessary. While hydrogen cyanide (HCN) can be used, it is a weak acid (pKa ≈ 9.2) and a poor source of CN⁻. Therefore, the reaction is typically catalyzed by the addition of a small amount of a strong base (like NaOH or KOH) or by using a cyanide salt (like NaCN or KCN). acsgcipr.org The base deprotonates HCN, increasing the concentration of the nucleophilic CN⁻. chemistrysteps.com

Step 2: Proton Transfer. In the second step, the negatively charged alkoxide intermediate is protonated to yield the final this compound product. The proton source is typically the undissociated HCN that is present in the reaction mixture, which has the dual benefit of regenerating the cyanide ion catalyst for the next cycle. commonorganicchemistry.com Alternatively, a mild acid workup can be performed to neutralize the alkoxide.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic Attack | The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. |

| 2 | Proton Transfer | The resulting tetrahedral alkoxide intermediate is protonated by a proton source (e.g., HCN) to form the final cyanohydrin product. |

Transition State Characterization and Reaction Coordinate Analysis

While specific computational data for the transition state of this compound formation are not extensively documented, the reaction coordinate can be analyzed based on established models for cyanohydrin formation. The process involves two primary geometric changes: the formation of the C-C bond between the cyanide carbon and the former carbonyl carbon, and the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral).

The transition state is characterized by a partially formed C-CN bond and a partially rehybridized central carbon atom. The energy of this transition state dictates the reaction rate. The presence of the electron-withdrawing bromine atom at the ortho position of the phenyl ring is expected to influence the reaction kinetics. It enhances the electrophilicity of the carbonyl carbon through an inductive effect (-I), which should lower the activation energy for the nucleophilic attack and accelerate the reaction compared to unsubstituted benzaldehyde (B42025). However, the bulky bromine atom may also introduce some steric hindrance, potentially raising the transition state energy. The net effect is typically a rate enhancement due to the dominant electronic influence.

A hypothetical reaction coordinate diagram would show the reactants (2-bromobenzaldehyde + CN⁻) passing through the transition state to form the tetrahedral alkoxide intermediate, which then undergoes a low-energy protonation step to yield the final product.

| Parameter | Influence of 2-Bromo Substituent | Rationale |

| Electrophilicity of Carbonyl Carbon | Increased | Inductive electron-withdrawing effect (-I) of bromine. |

| Activation Energy (Ea) | Likely Decreased | Increased electrophilicity facilitates nucleophilic attack, lowering the transition state energy. |

| Reaction Rate | Likely Increased | Lower activation energy leads to a faster reaction rate compared to unsubstituted benzaldehyde. |

| Steric Hindrance | Slightly Increased | The presence of the ortho-bromo group may sterically hinder the approach of the nucleophile to some extent. |

Mechanistic Pathways of Hydroxyl Group Transformations

The hydroxyl group of this compound can undergo various transformations, including oxidation, esterification, and etherification, providing access to a range of other functionalized molecules.

Oxidation Mechanisms Leading to Carbonyl Derivatives

The secondary hydroxyl group in this compound is benzylic, making it susceptible to oxidation. A common and selective reagent for oxidizing benzylic alcohols is manganese dioxide (MnO₂). chemistrysteps.com The reaction is heterogeneous and is believed to proceed through a radical mechanism on the surface of the MnO₂ particles. pearson.com

The mechanism likely involves the following steps:

Adsorption of the alcohol onto the surface of MnO₂.

A homolytic cleavage of the C-H bond and the O-H bond, facilitated by the manganese center, to form a radical intermediate.

Desorption of the product, 2-bromobenzoyl cyanide, and the reduced manganese species (e.g., MnO).

This transformation converts the α-hydroxy nitrile into an acyl cyanide (or aroyl cyanide), which is a valuable synthetic intermediate itself.

Mechanisms of Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted into an ester. One common method is reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). The mechanism involves nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). Alternatively, the Fischer esterification method can be used, involving reaction with a carboxylic acid under acidic catalysis. This mechanism proceeds by protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from the cyanohydrin's hydroxyl group.

Etherification: The formation of an ether from the hydroxyl group can be achieved via the Williamson ether synthesis. This involves two steps:

Deprotonation: The hydroxyl group is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to displace the halide and form the corresponding ether.

Mechanistic Insights into Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be transformed into either a carboxylic acid or a primary amine.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(2-bromophenyl)-2-hydroxyacetic acid (2-bromomandelic acid). This transformation can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.com A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. Under forcing conditions (heat), the amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by hydroxide to yield a carboxylate salt and ammonia (B1221849). An acidic workup is required to protonate the carboxylate to the final carboxylic acid. libretexts.org

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, 2-amino-1-(2-bromophenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This forms an intermediate imine anion complex. A second hydride transfer from the aluminum hydride source reduces the imine intermediate to a dianionic species. Subsequent aqueous workup protonates the nitrogen atom twice to yield the primary amine.

| Transformation | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | Imine Anion | Primary Amine |

Detailed Hydrolysis Pathways and Identification of Key Intermediates

The hydrolysis of cyanohydrins like this compound is a fundamental transformation that typically leads to α-hydroxy carboxylic acids. The reaction proceeds through the conversion of the nitrile group into a carboxylic acid functional group. vedantu.com

The generally accepted mechanism for the hydrolysis of nitriles under acidic or basic conditions involves the initial formation of an amide intermediate. In the case of this compound, the key intermediate would be 2-(2-bromophenyl)-2-hydroxyacetamide.

Under acidic conditions:

Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.

A water molecule attacks the nitrile carbon.

Deprotonation and tautomerization lead to the formation of the amide intermediate.

Further hydrolysis of the amide, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water, leads to a tetrahedral intermediate.

Elimination of ammonia yields the final α-hydroxy carboxylic acid, 2-(2-bromophenyl)-2-hydroxyacetic acid.

Under basic conditions:

A hydroxide ion directly attacks the electrophilic nitrile carbon.

The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.

The amide is then hydrolyzed by hydroxide attack on the carbonyl carbon.

The tetrahedral intermediate collapses, eliminating an amide anion, which is subsequently protonated to ammonia.

The carboxylate salt is formed, and upon acidic workup, gives the α-hydroxy carboxylic acid.

Key intermediates in the hydrolysis pathway are summarized in the table below.

| Intermediate | Structure | Role in Pathway |

| Protonated Nitrile | [C≡NH]+ | Activated species in acidic hydrolysis |

| Imidate | C=NH | Intermediate after initial nucleophilic attack in basic hydrolysis |

| 2-(2-bromophenyl)-2-hydroxyacetamide | Amide | Primary intermediate before final hydrolysis to carboxylic acid |

| Tetrahedral Intermediate | - | Formed during the hydrolysis of the amide |

Mechanisms of Reduction to Amine and Aldehyde Derivatives

The nitrile and hydroxyl functional groups in this compound offer pathways for reduction to valuable amine and aldehyde derivatives.

Reduction to β-amino alcohols: The reduction of the nitrile group in a cyanohydrin leads to the formation of a β-amino alcohol. youtube.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

The mechanism with LiAlH4 involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. chemistrysteps.com

The first hydride attacks the nitrile carbon, forming an imine anion intermediate.

This intermediate is coordinated to the aluminum species.

A second hydride attacks the imine carbon, leading to a diamidoaluminate complex.

Aqueous workup then protonates the nitrogen to yield the primary amine, resulting in 2-amino-1-(2-bromophenyl)ethanol.

Conversion to α-hydroxy aldehydes: While direct reduction of a cyanohydrin to an α-hydroxy aldehyde is less common, it can be conceptualized through a two-step process. First, the hydroxyl group is protected, for instance, as a silyl (B83357) ether. Then, the nitrile is reduced to an imine using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Subsequent hydrolysis of the imine and deprotection of the hydroxyl group would yield the α-hydroxy aldehyde, 2-(2-bromophenyl)-2-hydroxyacetaldehyde.

Intramolecular Cyclization Mechanisms Involving the Nitrile Moiety

Intramolecular cyclization reactions can be a powerful tool in organic synthesis. For this compound, the proximity of the hydroxyl and nitrile groups, along with the ortho-bromine substituent, could potentially lead to cyclization under specific conditions, although this is less commonly reported for simple cyanohydrins. One hypothetical pathway could involve the activation of the nitrile group, followed by nucleophilic attack by the hydroxyl oxygen. This would lead to the formation of a cyclic imino ether, which could be a precursor to other heterocyclic systems. The presence of the ortho-bromine could also participate in more complex, metal-catalyzed cyclization reactions. The design of polymers with pendant groups that can undergo intramolecular cyclization upon deprotection has been shown to be an effective strategy for controlled depolymerization. nih.gov

Mechanistic Studies of Aromatic Bromine Reactivity in this compound

The bromine atom on the aromatic ring of this compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For this compound, these reactions allow for the substitution of the bromine atom.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

Suzuki: A boronic acid (or its derivative), activated by a base, transfers an organic group to the palladium center. nih.govorgsyn.org

Sonogashira: A copper(I) acetylide transfers an alkynyl group to the palladium.

Buchwald-Hartwig: An amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The specific ligands used in these reactions play a crucial role in the efficiency and scope of the transformation. organic-chemistry.orgnih.gov

| Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboron compound | Biaryl or alkyl-aryl compound |

| Sonogashira | Terminal alkyne | Aryl-alkyne |

| Buchwald-Hartwig | Amine | Aryl-amine wikipedia.org |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is another pathway for replacing the bromine atom, though it typically requires strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The cyanohydrin moiety itself is not a strong activating group. Therefore, SNAr reactions on this compound would likely require harsh conditions or the presence of a strong nucleophile.

The most common mechanism for SNAr is the addition-elimination mechanism . youtube.comlibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

For aryl halides without strong activating groups, a different mechanism, the elimination-addition (benzyne) mechanism , can occur under very strong basic conditions. chemistrysteps.comyoutube.com This involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile.

Kinetic Studies of Crucial Reactions Involving this compound

Cyanohydrin Formation/Decomposition: The formation of cyanohydrins is a reversible reaction. libretexts.orglibretexts.org The equilibrium position and the rates of the forward and reverse reactions are influenced by factors such as pH, temperature, and the steric and electronic properties of the parent aldehyde or ketone.

Hydrolysis: The rate of nitrile hydrolysis is highly dependent on the reaction conditions (acid or base concentration) and temperature. The hydrolysis of the intermediate amide is often the rate-determining step.

Palladium-Catalyzed Cross-Coupling: The rate-determining step in these catalytic cycles can vary depending on the specific reaction (Suzuki, Buchwald-Hartwig, etc.), the substrates, the ligand, and the reaction conditions. Oxidative addition is often considered the rate-determining step for less reactive aryl halides like aryl chlorides, while for more reactive aryl bromides, transmetalation or reductive elimination can be rate-limiting.

Further experimental studies would be necessary to determine the precise kinetic parameters for the reactions of this compound.

Reactivity Profiles and Sophisticated Synthetic Transformations of 2 2 Bromophenyl 2 Hydroxyacetonitrile

Transformations Involving the Hydroxyl Moiety

The hydroxyl group in 2-(2-bromophenyl)-2-hydroxyacetonitrile is a versatile functional handle that can be targeted for oxidation, derivatization, and elimination reactions.

The secondary alcohol functionality in this compound can be selectively oxidized to yield the corresponding α-keto nitrile, 2-(2-bromophenyl)-2-oxoacetonitrile (2-bromobenzoyl cyanide). This transformation is significant as α-keto nitriles are valuable precursors for various heterocyclic compounds and other complex molecules. A variety of oxidizing agents can be employed for this purpose.

Commonly used methods for the oxidation of secondary alcohols to ketones are applicable here. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents. More recently, catalytic methods using agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite (B82951) offer a milder and more environmentally benign alternative. google.com For instance, mandelonitrile (B1675950) oxidase is an enzyme that acts on (R)-mandelonitrile to produce benzoyl cyanide. acs.org This suggests that similar enzymatic or chemo-catalytic oxidation strategies could be applied to its 2-bromo derivative.

Table 1: Reagents for Selective Oxidation of the Hydroxyl Group

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 2-(2-Bromophenyl)-2-oxoacetonitrile |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | 2-(2-Bromophenyl)-2-oxoacetonitrile |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °C to RT | 2-(2-Bromophenyl)-2-oxoacetonitrile |

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esterification is commonly achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is also a viable method. masterorganicchemistry.com Furthermore, enzyme-catalyzed kinetic resolutions using lipases can achieve acylation, providing a route to enantiomerically enriched esters. sbq.org.br This is particularly useful as it allows for the separation of enantiomers of the starting chiral hydroxynitrile. sbq.org.br

Etherification: The formation of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. sigmaaldrich.com This method is general for preparing a wide range of alkyl and aryl ethers. For instance, propargyl ethers can be installed, introducing an alkyne handle for subsequent click chemistry reactions. sigmaaldrich.com

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester |

| Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Ester |

| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide (R-X) | Ether (R-O-) |

The elimination of the hydroxyl group and the adjacent benzylic hydrogen atom results in the formation of a carbon-carbon double bond, yielding 2-(2-bromophenyl)acetonitrile. This dehydration reaction is typically promoted by treatment with a strong acid and heat. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation. Subsequent deprotonation of the adjacent carbon yields the alkene (in this case, the nitrile product). sigmaaldrich.comnih.gov

The synthesis of substituted phenylacetonitriles is a common transformation, and while often achieved by nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt, the dehydration of the corresponding mandelonitrile derivative represents an alternative pathway. chemicalbook.comprepchem.comgoogle.com The stability of the resulting conjugated system provides a thermodynamic driving force for the reaction.

Reactions at the Nitrile Moiety

The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids or amides, or reduced to amines or aldehydes.

The hydrolysis of the nitrile group in this compound can yield either 2-bromo-mandelic acid or 2-bromo-mandelamide, depending on the reaction conditions. chemguide.co.uk

Complete Hydrolysis to Carboxylic Acid: Heating the nitrile under strongly acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH) conditions leads to the formation of the carboxylic acid, 2-bromo-mandelic acid. chemguide.co.ukresearchgate.netgauthmath.comyoutube.com Under acidic conditions, the ammonium (B1175870) salt is also formed, while under basic conditions, the carboxylate salt and ammonia (B1221849) gas are initially produced, requiring a subsequent acidification step to isolate the free carboxylic acid. chemguide.co.ukyoutube.com The synthesis of various substituted mandelic acids via the hydrolysis of the corresponding mandelonitrile is a well-established method. sbq.org.brgoogle.comorgsyn.org

Partial Hydrolysis to Amide: It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions. For instance, using concentrated sulfuric acid in some cases or certain catalytic systems can favor the formation of 2-bromo-mandelamide. chemistrysteps.comlumenlearning.com Biocatalytic methods using nitrilase enzymes can also be highly selective for the formation of either the acid or the amide. researchgate.netresearchgate.net The hydrolysis of nitriles to amides is a valuable transformation, as amides are important functional groups in their own right. chemistrysteps.comlibretexts.org

Table 3: Hydrolysis of the Nitrile Group

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Heat | 2-Bromo-mandelamide | 2-Bromo-mandelic Acid |

| 1. NaOH (aq), Heat; 2. H₃O⁺ | Sodium 2-bromo-mandelate | 2-Bromo-mandelic Acid |

| H₂SO₄ (conc.), controlled temp. | - | 2-Bromo-mandelamide |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

Reduction to Primary Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. chemguide.co.ukyoutube.comorganic-chemistry.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous or acidic workup to yield 2-(2-bromophenyl)-2-hydroxyethan-1-amine. chemguide.co.ukchemistrysteps.com Catalytic hydrogenation using catalysts like palladium, platinum, or nickel under hydrogen pressure is another effective method for this transformation. chemguide.co.uk This reaction provides a direct route to valuable β-hydroxy amine structures.

Reduction to Aldehydes: The reduction of the nitrile can be stopped at the aldehyde stage by using a milder, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H). youtube.comchemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and is followed by a careful aqueous workup. This sequence converts the nitrile into an imine intermediate, which is then hydrolyzed to the aldehyde, 2-(2-bromophenyl)-2-hydroxyacetaldehyde, upon addition of water. youtube.comchemistrysteps.com

Table 4: Reduction of the Nitrile Group

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Dry Ether/THF; 2. H₂O workup | 2-(2-Bromophenyl)-2-hydroxyethan-1-amine |

| Catalytic Hydrogenation (H₂, Pd/C) | High Pressure, Heat | 2-(2-Bromophenyl)-2-hydroxyethan-1-amine |

Cycloaddition Reactions and Heterocycle Formation via the Nitrile Group

The nitrile group in this compound is a valuable functional handle for the synthesis of nitrogen-containing heterocycles. While direct cycloadditions onto unactivated nitriles are challenging, the group can be readily transformed or activated to participate in cyclization reactions.

One of the most common applications of aryl nitriles in heterocycle synthesis is their participation in [3+2] cycloaddition reactions with azide (B81097) reagents, typically catalyzed by metals or Lewis acids, to form tetrazoles. For instance, reaction with sodium azide (NaN₃) and a catalyst like zinc chloride (ZnCl₂) or an ammonium salt could yield 5-(2-bromophenyl)(hydroxy)methyl-2H-tetrazole. This transformation converts the cyano group into a bioisosterically significant tetrazole ring, often used in medicinal chemistry.

Furthermore, the nitrile group serves as a precursor for other functional groups that are more amenable to cyclization.

Amidine Formation: Reaction with an amine or ammonia followed by cyclization with a 1,3-dicarbonyl compound or its equivalent can lead to pyrimidine (B1678525) derivatives.

Thioamide Conversion: Treatment with hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent converts the nitrile to a thioamide. This thioamide is a key intermediate for the synthesis of thiazoles (via the Hantzsch synthesis with α-haloketones) or thiadiazoles.

Imidate Formation: Acid-catalyzed reaction with an alcohol (Pinner reaction) forms an imidate hydrochloride salt. These intermediates can react with hydrazines to form triazoles or with aminating agents to generate amidines.

The reactivity of the nitrile is enhanced by the adjacent hydroxyl group, which can influence the electronic nature of the nitrile carbon or participate in intramolecular cyclization pathways following an initial intermolecular reaction. dalalinstitute.comlibretexts.org

Reactions at the Bromoaryl Moiety

The carbon-bromine bond on the phenyl ring is a cornerstone of the molecule's synthetic versatility, providing a prime site for carbon-carbon and carbon-heteroatom bond formation through various established and modern synthetic methodologies.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Nickel)

The bromoaryl moiety is an excellent substrate for a wide array of palladium- and nickel-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C2' position. chemistrysteps.com These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with aryl or vinyl boronic acids (or their esters) is a powerful method for forming new C-C bonds. Using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] in the presence of a base (e.g., Na₂CO₃, K₃PO₄), the bromo group can be coupled with various boronic acids to yield biaryl or styrenyl derivatives. researchgate.net

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the bromoaryl group with alkenes to form substituted styrenes. Typical conditions involve a palladium(II) source like palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), introduces an alkynyl substituent. This reaction is highly valuable for creating rigid scaffolds or intermediates for further cyclization reactions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling allows for the synthesis of arylamines from the bromoaryl starting material, reacting with primary or secondary amines.

Nickel-Catalyzed Couplings: Nickel catalysts, often more cost-effective than palladium, are also highly effective for coupling aryl bromides. researchgate.netresearchoutreach.org Catalysts like bis(cyclooctadiene)nickel(0) [Ni(cod)₂] with suitable ligands can promote Suzuki-type, Stille, and cyanation reactions, sometimes with unique reactivity or selectivity compared to palladium systems. libretexts.orgrsc.org

Below is a table summarizing potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Biphenyl-2-yl)-2-hydroxyacetonitrile |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 2-Hydroxy-2-(2-stilbenylphenyl)acetonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-Hydroxy-2-(2-(phenylethynyl)phenyl)acetonitrile |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-Hydroxy-2-(2-(phenylamino)phenyl)acetonitrile |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | 2-(2-Cyanophenyl)-2-hydroxyacetonitrile |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

The hydroxyl group of the cyanohydrin moiety, upon deprotonation to its corresponding alkoxide, can function as a directed metalation group (DMG). rsc.orgworktribe.com This allows for regioselective functionalization at the C3 position, ortho to the cyanohydrin-bearing carbon.

The process typically involves treating the molecule with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures (e.g., -78 °C). The base selectively abstracts the proton at the C3 position due to coordination with the lithium alkoxide. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a variety of electrophiles to introduce new substituents with high regiocontrol.

Plausible Synthetic Sequence:

Deprotonation/Metalation: this compound is treated with two equivalents of n-BuLi; the first deprotonates the hydroxyl group, and the second performs the ortho-lithiation.

Electrophilic Quench: The resulting dilithiated species is reacted with an electrophile (E⁺).

Table of Potential Electrophiles and Products:

| Electrophile (E⁺) | Reagent | Product after Quenching |

| Methyl | CH₃I | 2-(2-Bromo-6-methylphenyl)-2-hydroxyacetonitrile |

| Trimethylsilyl (B98337) | (CH₃)₃SiCl | 2-(2-Bromo-6-(trimethylsilyl)phenyl)-2-hydroxyacetonitrile |

| Carboxyl | CO₂ (gas) | 3-Bromo-2-(1-hydroxy-1-cyanomethyl)benzoic acid |

| Aldehyde | DMF | 2-(2-Bromo-6-formylphenyl)-2-hydroxyacetonitrile |

Ultraviolet-Induced Photochemical Transformations

The C-Br bond is susceptible to cleavage upon irradiation with ultraviolet (UV) light. dalalinstitute.com This photochemical reactivity opens pathways for transformations that are distinct from thermal reactions.

The primary photochemical event is the homolytic cleavage of the C(sp²)-Br bond, which has a bond dissociation energy that is accessible by UV photons. This generates a 2-(1-hydroxy-1-cyanomethyl)phenyl radical and a bromine radical. researchoutreach.org The fate of this aryl radical intermediate depends on the reaction conditions, particularly the solvent.

Hydrodehalogenation: In the presence of a hydrogen-atom donor solvent, such as isopropanol (B130326) or methanol, the aryl radical can abstract a hydrogen atom to yield 2-hydroxy-2-phenylacetonitrile. This process effectively removes the bromine atom. rsc.orgnih.gov

Radical Coupling: The aryl radical can be trapped by other radical species or participate in coupling reactions. For instance, in the presence of a suitable photocatalyst and a coupling partner, photo-induced cross-coupling reactions can occur, often proceeding through different mechanisms than thermally-activated palladium catalysis. acs.orgnih.gov

Intramolecular Reactions: The generated aryl radical could potentially undergo intramolecular cyclization if a suitable acceptor is present within the molecule, although this is less likely in the ground state of this specific compound without prior modification.

These photochemical reactions are typically performed at or below room temperature and can offer a milder alternative to high-temperature, metal-catalyzed processes. researchgate.net

Tandem, Cascade, and Domino Reactions Exploiting Multiple Functional Groups

The unique arrangement of three distinct functional groups allows for the design of elegant tandem, cascade, or domino reactions, where a single set of reagents and conditions initiates a sequence of bond-forming events without isolating intermediates.

A plausible cascade could be initiated by a transition metal-catalyzed cross-coupling at the bromo position, followed by an intramolecular cyclization involving either the hydroxyl or nitrile group.

Sonogashira/Cyclization Cascade: A Sonogashira coupling with a terminal alkyne introduces an alkynylphenyl intermediate. In the presence of a suitable catalyst (e.g., gold, silver, or even the palladium catalyst from the first step), the hydroxyl group can attack the alkyne in an intramolecular hydroalkoxylation reaction, leading to the formation of a dihydrofuran or furan (B31954) ring fused to the aromatic system.

Heck/Cyclization Cascade: An intramolecular Heck reaction could be envisioned if the hydroxyl group is first converted into an alkene-containing ether. More directly, an intermolecular Heck reaction with an appropriately functionalized alkene could be followed by a spontaneous intramolecular cyclization. For example, coupling with an acrylic ester could be followed by a Michael-type addition of the hydroxyl group to form a lactone.

Enzymatic cascades also represent a powerful strategy. A two-step, one-pot reaction could involve an enzyme-catalyzed transformation, such as a nitrile hydratase converting the nitrile to an amide, followed by a second enzymatic or chemical step that acts on the newly formed amide or another part of the molecule.

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound make it susceptible to specific rearrangement and fragmentation reactions, which are important to understand for both synthetic planning and analytical characterization.

Rearrangement Reactions: Under acidic conditions, the cyanohydrin can undergo rearrangement. Protonation of the hydroxyl group creates a good leaving group (water). Its departure would generate an α-cyanocarbocation, which is stabilized by the adjacent phenyl ring. This carbocation could be trapped by a nucleophile or potentially undergo rearrangement, although in this specific structure, significant skeletal rearrangement is less likely than simple substitution or elimination. If the nitrile group were hydrolyzed to a carboxylic acid, the resulting α-hydroxy acid could undergo oxidative rearrangement.

Fragmentation Pathways: Mass spectrometry provides insight into the molecule's structure through characteristic fragmentation patterns. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be observed. The subsequent fragmentation (MS/MS) of the protonated species would likely proceed through several key pathways based on the lability of its bonds.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 212/214 for ⁷⁹Br/⁸¹Br isotopes) would include:

Loss of Water: A facile loss of H₂O from the protonated hydroxyl group to give a stabilized carbocation at m/z 194/196.

Loss of Hydrogen Cyanide: Cleavage of the C-CN bond to lose a neutral HCN molecule, yielding an ion at m/z 185/187.

Cleavage of the C-Br Bond: Homolytic or heterolytic cleavage of the carbon-bromine bond, leading to a fragment at m/z 133 (loss of Br radical) or a bromophenyl cation at m/z 155/157.

Combined Losses: Sequential losses, such as the loss of water followed by the loss of HCN, are also highly probable.

These fragmentation patterns are crucial for the analytical identification and structural elucidation of the compound and its reaction products.

Advanced Spectroscopic and Chromatographic Methodologies in the Research and Development of 2 2 Bromophenyl 2 Hydroxyacetonitrile

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, including 2-(2-Bromophenyl)-2-hydroxyacetonitrile. stackexchange.com The presence of the bromine atom and the chiral center introduces complexities in the NMR spectra that necessitate advanced techniques for full characterization.

In the synthesis of this compound, complex mixtures containing starting materials, intermediates, and the final product can be challenging to analyze with one-dimensional (1D) NMR alone. omicsonline.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals. omicsonline.org

For instance, a COSY spectrum would reveal the coupling between the hydroxyl proton and the methine proton at the chiral center, as well as the intricate coupling patterns of the aromatic protons on the bromophenyl ring. HSQC and HMBC experiments correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for a complete mapping of the molecular structure. These techniques are particularly valuable for identifying and characterizing transient intermediates that may form during the reaction, providing crucial insights into the reaction mechanism. omicsonline.org

Table 1: Representative Multi-Dimensional NMR Techniques and Their Applications

| NMR Technique | Information Provided | Application to this compound Analysis |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically through 2-3 bonds). | Elucidates the coupling network of the aromatic protons and the relationship between the hydroxyl and methine protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C). | Assigns each proton to its corresponding carbon atom, confirming the C-H framework. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and heteronuclei over multiple bonds (typically 2-4 bonds). | Establishes long-range connectivity, for example, from the methine proton to the carbon atoms of the phenyl ring and the nitrile group. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons. | Provides information on the spatial arrangement and preferred conformation of the molecule. |

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline form. diva-portal.orgosti.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR can detect subtle differences in the local environment of the atoms in different polymorphs. nih.gov For this compound, ssNMR could be used to characterize its crystal structure, identify any polymorphic forms, and understand intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitrile groups, in the solid state.

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes, such as conformational changes and reaction kinetics. christuniversity.in In the case of this compound, DNMR could be employed to investigate the rotational dynamics around the C-C bond connecting the chiral center to the phenyl ring. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. Furthermore, DNMR can be used to monitor the progress of the synthesis reaction in real-time, providing valuable data on reaction rates and the formation of intermediates. stackexchange.com

Mass Spectrometric Approaches for Reaction Monitoring, Isotopic Labeling, and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool that provides information about the molecular weight and elemental composition of a compound. diva-portal.orgchristuniversity.inresearchgate.netnih.gov When coupled with chromatographic separation techniques, it becomes a highly sensitive and selective method for analyzing complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of this compound. diva-portal.orgresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can determine the precise elemental composition of the molecule. This is particularly important to differentiate it from other compounds that may have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). osti.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Isotopic Pattern |

|---|---|---|---|

| C₈H₆BrNO | 210.9682 | [M+H]⁺ 211.9756 | Characteristic 1:1 ratio for bromine isotopes |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. iu.eduresearchgate.net For this compound, MS/MS experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern would be characteristic of the molecule's structure. For example, common fragmentation pathways could include the loss of the nitrile group (CN), the hydroxyl group (OH), or the cleavage of the bond between the chiral center and the phenyl ring. By analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed, providing an additional layer of structural verification.

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment in Research Contexts

Chromatographic techniques are central to the lifecycle of a chemical entity in a research setting, from monitoring its synthesis to isolating it in a pure form. For this compound, a multi-faceted approach utilizing High-Performance Liquid Chromatography (HPLC), chiral chromatography, Gas Chromatography (GC), and Thin Layer Chromatography (TLC) is essential.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for monitoring the progress of a synthesis reaction and for the final assessment of bulk purity.

In a research context, a typical analytical run involves injecting a small, dissolved sample into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a solid stationary phase. The differential interaction of the analyte with the stationary phase leads to its separation from impurities, starting materials, and by-products.

Method Development Insights: The development of a robust HPLC method for this compound would focus on reversed-phase chromatography, which is well-suited for moderately polar molecules. science.govajphr.com A C18 (octadecyl-silica) column is a common first choice due to its versatility. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like formic acid to ensure sharp peak shapes by suppressing the ionization of the hydroxyl group. bas.bg Detection is most commonly achieved using a UV detector, as the bromophenyl group contains a strong chromophore. nih.gov Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, and precise. iosrjournals.org

The following table outlines a hypothetical, yet representative, set of HPLC conditions for the purity analysis of this compound, based on established methods for similar aromatic compounds. researchgate.netnih.goviosrjournals.org

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) | Elutes the compound and impurities from the column. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~220 nm | Quantifies the analyte based on UV absorbance. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

By analyzing samples at various time points during a reaction, researchers can track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. For final purity assessment, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, often required to be >95% for subsequent research applications. rsc.org

The presence of a stereocenter at the carbon bearing the hydroxyl and nitrile groups means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. unife.it Chiral chromatography is the benchmark technique for this purpose. nih.gov

This method utilizes a Chiral Stationary Phase (CSP), which is a stationary phase that is itself chiral. sigmaaldrich.com Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies, which results in different retention times and allows for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral molecules. unife.itmdpi.com

Determination of Enantiomeric Excess (ee): After separation on a chiral column, the two enantiomers will appear as distinct peaks in the chromatogram. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative areas of the two peaks.

Chiral Resolution: Beyond analytical quantification, chiral chromatography can be scaled up to a preparative level to isolate multigram quantities of single enantiomers from a racemic mixture—a process known as chiral resolution. wikipedia.orgnih.gov This is vital for obtaining enantiopure material for further stereospecific synthesis or biological testing. The conditions for analytical separation often serve as the starting point for developing a preparative method. nih.gov

Table 2: Typical Chiral HPLC Screening Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Columns (CSPs) | Polysaccharide-based (e.g., Chiralpak® IA/IC, Chiralcel® OD/OJ) | Broad applicability for resolving a wide range of racemates. mdpi.com |

| Mobile Phases | Normal Phase: Hexane (B92381)/IsopropanolReversed Phase: Acetonitrile/Water | Screening in different modes increases the probability of finding a successful separation method. |

| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical columns. |

| Detector | UV/CD Detector | UV for quantification; Circular Dichroism (CD) for confirming enantiomeric identity. mdpi.com |

While HPLC is the primary tool for purity analysis of this compound, GC and TLC play important supporting roles, particularly during the synthesis and method development phases.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for qualitatively monitoring the progress of chemical reactions. nih.gov A small spot of the reaction mixture is applied to a silica-coated plate, which is then placed in a chamber with a solvent (eluent). As the solvent moves up the plate by capillary action, it separates the components of the mixture. By comparing the spots of the reaction mixture to those of the starting material and product standards, a chemist can quickly determine if the reaction is complete. It is also an invaluable tool for screening different solvent systems to find optimal conditions for purification by column chromatography.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For a relatively non-volatile and polar molecule like this compound, direct analysis by GC can be challenging due to thermal decomposition. However, it can be a valuable method for checking for the presence of volatile starting materials or by-products. Furthermore, the compound can be chemically modified through derivatization to create a more volatile and thermally stable analogue, which can then be analyzed by GC, sometimes with a chiral column to determine enantiomeric excess. researchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com For this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and the relative stereochemistry of the chiral center. nih.gov This technique is the gold standard for absolute structural confirmation.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D model of the electron density of the molecule can be generated, from which the atomic positions are determined.

Table 3: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. nih.gov |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. nih.gov |

| a (Å) | 8.916 | Length of the 'a' axis of the unit cell. eurjchem.com |

| b (Å) | 9.705 | Length of the 'b' axis of the unit cell. eurjchem.com |

| c (Å) | 17.738 | Length of the 'c' axis of the unit cell. eurjchem.com |

| **β (°) ** | 89.744 | Angle of the 'β' axis of the unit cell. eurjchem.com |

| Z | 4 | Number of molecules in the unit cell. nih.gov |

Beyond individual molecular structure, X-ray crystallography reveals how molecules interact with each other in the solid state. These intermolecular interactions govern the crystal's stability and its physical properties. For this compound, the hydroxyl (-OH) group is a classic hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the oxygen of the hydroxyl group are potential hydrogen bond acceptors. nih.gov

This leads to the field of crystal engineering, which aims to design and control the formation of crystalline architectures to achieve desired properties. nih.govjaptronline.com By understanding the key intermolecular interactions, or "supramolecular synthons," researchers can potentially design new crystalline forms (polymorphs) or co-crystals with modified properties. nih.gov For this compound, the interplay between strong hydrogen bonds (from the -OH group), potential halogen bonds (from the -Br atom), and π-π stacking (from the phenyl ring) provides a rich landscape for crystal engineering studies. japtronline.comjaptronline.com For instance, introducing a second molecule (a co-former) that can form robust hydrogen bonds with the hydroxyl or nitrile group could lead to the formation of a novel co-crystal with different solubility or stability profiles. nih.gov

Infrared and Raman Spectroscopic Analysis for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the qualitative and quantitative analysis of chemical compounds. These methods provide detailed information about the molecular vibrations of a substance, offering a unique "fingerprint" that is characteristic of its molecular structure and the functional groups present. In the context of this compound, IR and Raman spectroscopy are indispensable for confirming its synthesis and for real-time monitoring of the reaction progress by observing the transformation of functional groups.

The molecular structure of this compound features several key functional groups whose vibrational modes can be distinctly identified in IR and Raman spectra. These include the hydroxyl (-OH) group, the nitrile (-C≡N) group, the carbon-bromine (C-Br) bond, and the substituted benzene (B151609) ring. The specific frequencies of these vibrations are sensitive to the local chemical environment, providing a wealth of structural information.

Detailed Research Findings from Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies of its constituent functional groups and data from structurally analogous compounds such as mandelonitrile (B1675950) and various brominated aromatic compounds.

The hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, which is indicative of intermolecular hydrogen bonding. The corresponding O-H stretching vibration is generally weak and difficult to observe in Raman spectra. The C-O stretching vibration is expected to appear in the 1200-1000 cm⁻¹ range.

The nitrile (-C≡N) group is particularly noteworthy as it exhibits a sharp and intense absorption in a relatively uncongested region of the IR spectrum, typically between 2260 and 2240 cm⁻¹. researchgate.netresearchgate.net This peak is a clear indicator of the presence of the nitrile functionality. In Raman spectroscopy, the nitrile stretch is also readily observable and its position can be sensitive to the electronic environment. researchgate.netmorressier.com

The aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring result in a series of absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectra, with specific patterns of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

The carbon-bromine (C-Br) bond has a characteristic stretching vibration that appears in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹.

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on known group frequencies and data from related compounds.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3400-3200 (broad) | Weak | Strong (IR) |

| Nitrile | C≡N Stretch | 2260-2240 | 2260-2240 | Medium-Strong |

| Aromatic | C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aromatic | C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |